4-Chlorobenzylideneacetone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

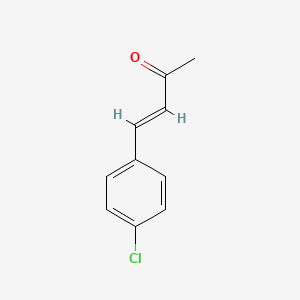

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-chlorophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKRKWJGNHNTRG-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876243 | |

| Record name | 3-Buten-2-one,4-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3160-40-5, 30626-03-0 | |

| Record name | 4-(4-Chlorophenyl)-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one,4-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-4-(4-chlorophenyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorobenzylideneacetone: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of (E)-4-(4-chlorophenyl)but-3-en-2-one, commonly known as 4-Chlorobenzylideneacetone. As a member of the chalcone family, this α,β-unsaturated ketone serves as a valuable intermediate in organic synthesis and a scaffold for developing biologically active molecules. This document delves into its structural characteristics, physicochemical properties, a detailed, field-proven synthesis protocol via Claisen-Schmidt condensation, and its current and potential applications in research and drug development. Emphasis is placed on the mechanistic underpinnings of its synthesis and the structure-activity relationships that drive its utility.

Introduction: The Significance of the Chalcone Scaffold

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one core, are a critical class of compounds found extensively in nature as precursors to flavonoids and isoflavonoids.[1] Their unique chemical architecture, featuring a reactive α,β-unsaturated carbonyl system, imparts a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antineoplastic properties.[2][3] this compound, a synthetic chalcone, leverages this privileged scaffold. The incorporation of a chlorine atom on the phenyl ring modulates the electronic properties of the molecule, influencing its reactivity and biological profile, making it a compound of significant interest for medicinal chemists and materials scientists.

Structural Elucidation and Physicochemical Properties

The definitive structure of this compound is (E)-4-(4-chlorophenyl)but-3-en-2-one, indicating a trans configuration across the double bond, which is the more thermodynamically stable isomer.[3] The molecule's key features include a p-substituted chlorophenyl ring, a conjugated double bond, and a ketone functional group.

Chemical Structure Diagram

Caption: Chemical structure of (E)-4-(4-chlorophenyl)but-3-en-2-one.

Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉ClO | [4][5][6] |

| Molecular Weight | 180.63 g/mol | [4][5][6] |

| IUPAC Name | (E)-4-(4-chlorophenyl)but-3-en-2-one | [6][7] |

| Appearance | White to off-white or pale-yellow solid | [4] |

| Melting Point | 58-62 °C | [4] |

| Boiling Point | 145-147 °C at 5 mmHg | [4][5] |

| Density | ~1.157 g/cm³ (predicted) | [4][5] |

| CAS Number | 3160-40-5 | [4][5][6] |

| InChI Key | UUKRKWJGNHNTRG-NSCUHMNNSA-N | [6] |

Spectroscopic Profile

Structural confirmation is unequivocally achieved through a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is characteristic. The methyl protons (-CH₃) of the acetone moiety appear as a singlet. The two vinyl protons (-CH=CH-) appear as doublets, with a large coupling constant (>15 Hz) confirming the trans (E) configuration. The four aromatic protons on the p-substituted ring appear as two distinct doublets, characteristic of an A₂B₂ system.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (C=O) downfield, followed by the carbons of the aromatic ring and the double bond. The methyl carbon will appear most upfield. PubChem provides access to reference spectra for this compound.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[8]

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1670-1690 cm⁻¹. The conjugation with the double bond lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[9]

-

C=C Stretch (Alkene): A medium intensity band appears around 1600-1625 cm⁻¹.[10]

-

Aromatic C=C Stretch: Medium to weak bands are observed in the 1475-1600 cm⁻¹ region.[10]

-

=C-H Bending (trans-alkene): A strong absorption around 960-980 cm⁻¹ is a hallmark of the trans-disubstituted double bond.

-

C-Cl Stretch: A signal in the fingerprint region, typically between 850-550 cm⁻¹, indicates the carbon-chlorine bond.[11]

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M⁺) peak at m/z 180 and a characteristic M+2 peak at m/z 182 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[7]

Synthesis via Base-Catalyzed Claisen-Schmidt Condensation

The most reliable and widely used method for synthesizing this compound is the Claisen-Schmidt condensation, a specific type of crossed-aldol reaction.[12] This reaction involves the condensation of an aromatic aldehyde lacking α-hydrogens (4-chlorobenzaldehyde) with a ketone containing α-hydrogens (acetone).[12] The reaction is typically catalyzed by a base, such as sodium hydroxide.

Reaction Mechanism

The causality behind this synthesis is a three-step process driven by the base catalyst:

-

Enolate Formation: The hydroxide ion (⁻OH) abstracts an acidic α-hydrogen from acetone. This is the rate-determining step, forming a resonance-stabilized enolate nucleophile. Acetone is deprotonated rather than the aldehyde because the aldehyde lacks α-hydrogens.

-

Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, forming a tetrahedral alkoxide intermediate.

-

Dehydration: The alkoxide is protonated by water (formed in the first step) to yield a β-hydroxy ketone (aldol addition product). This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone. The dehydration is highly favorable as it creates an extended conjugated system involving the aromatic ring, the double bond, and the carbonyl group, which is thermodynamically very stable.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution, evidenced by the formation of a precipitate and confirmed by melting point analysis, validates the procedure.

-

Materials:

-

4-Chlorobenzaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask

-

Ice bath

-

Büchner funnel and vacuum flask

-

-

Procedure:

-

Prepare the Base Solution: In a small beaker, dissolve a stoichiometric amount of NaOH pellets in distilled water to create a ~10% (w/v) solution. Allow it to cool to room temperature.

-

Prepare the Aldehyde/Ketone Solution: In an Erlenmeyer flask, dissolve 4-chlorobenzaldehyde (1 equivalent) and acetone (1 equivalent) in a suitable volume of 95% ethanol. Stir the mixture with a magnetic stirrer until all the aldehyde has dissolved.

-

Initiate Condensation: While stirring the ethanolic solution at room temperature, add the cooled NaOH solution dropwise over 5-10 minutes.

-

Reaction Monitoring: A yellow color and subsequent precipitate should form shortly after the base addition. Continue to stir the mixture vigorously for 30-60 minutes at room temperature to ensure the reaction goes to completion.

-

Isolation of Crude Product: Cool the reaction flask in an ice bath for 15-20 minutes to maximize the precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals on the filter paper with several small portions of cold distilled water to remove any residual NaOH and other water-soluble impurities.

-

Purification: For higher purity, the crude product should be recrystallized. Transfer the solid to a beaker and dissolve it in a minimum amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Confirm the identity and purity of the final product by measuring its melting point (expected: 58-62 °C) and acquiring spectroscopic data (IR, NMR).

-

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile building block. Its value lies in the reactive handles provided by the chalcone core.

-

Precursor for Heterocyclic Synthesis: The α,β-unsaturated ketone moiety is an excellent Michael acceptor and can react with various dinucleophiles (e.g., hydrazine, guanidine, thiourea) to synthesize a wide array of five- and six-membered heterocyclic compounds like pyrazolines, pyrimidines, and pyridines. These heterocyclic derivatives are often the primary targets for biological screening.

-

Medicinal Chemistry Scaffold: As a chalcone derivative, it is a subject of investigation for various pharmacological activities. Studies on related chlorinated chalcones have shown promising antimicrobial activity, particularly against Gram-positive bacteria, by disrupting the integrity of the cytoplasmic membrane.[4] Furthermore, the general class of chalcones is widely investigated for potential anticancer, antioxidant, and anti-inflammatory effects, making this compound a relevant starting point for the synthesis of new therapeutic candidates.[4]

-

Material Science: The extended conjugated system of chalcones gives them unique photophysical properties. They can be explored for applications in organic electronics and as components of photosensitive polymers.[4]

Safety and Handling

Proper handling is crucial to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Conclusion

This compound is a fundamentally important synthetic chalcone with a well-defined chemical structure and a robust, accessible synthesis route. Its value to researchers, scientists, and drug development professionals is rooted in the versatile reactivity of its α,β-unsaturated ketone core, which serves as a gateway to a vast library of complex heterocyclic compounds. The demonstrated biological potential of the chalcone scaffold ensures that this compound will remain a relevant and valuable tool in the ongoing quest for novel therapeutic agents and advanced materials.

References

- 1. rsc.org [rsc.org]

- 2. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buy (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one | 38661-91-5 [smolecule.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chlorobenzalacetone | C10H9ClO | CID 98183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. eng.uc.edu [eng.uc.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

An In-depth Technical Guide to the Synthesis of 4-Chlorobenzylideneacetone from 4-Chlorobenzaldehyde

This guide provides a comprehensive overview of the synthesis of 4-Chlorobenzylideneacetone, a vital chalcone derivative. We will delve into the foundational chemical principles, provide a detailed experimental protocol, and discuss the characterization of the final product. This document is intended for researchers, scientists, and professionals in drug development who are interested in the practical application of organic synthesis.

Introduction: The Significance of Chalcones

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a cornerstone of medicinal chemistry.[1][2] These compounds are precursors in the biosynthesis of flavonoids and isoflavonoids in plants and exhibit a wide array of pharmacological activities.[1][2][3] The versatility of the chalcone scaffold allows for a multitude of substitutions, leading to derivatives with enhanced biological profiles, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3][4][5] The synthesis of this compound serves as a classic example of the Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[6][7]

The Underpinning Chemistry: Claisen-Schmidt Condensation

The synthesis of this compound is achieved through a base-catalyzed crossed aldol condensation, specifically known as the Claisen-Schmidt condensation.[6][8] This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens (in this case, 4-chlorobenzaldehyde) with a ketone that possesses α-hydrogens (acetone).[6][7]

The reaction proceeds through the following mechanistic steps:

-

Enolate Formation: A base, typically sodium hydroxide, abstracts an acidic α-hydrogen from acetone. This deprotonation results in the formation of a resonance-stabilized enolate ion.[7][9][10]

-

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.[7][9] This step forms a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a proton source, typically the solvent (e.g., water or ethanol), to yield a β-hydroxy ketone.[9]

-

Dehydration: This β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, especially with heating, to form the more stable, conjugated α,β-unsaturated ketone, this compound.[8][11][12] The formation of this extended conjugated system is a significant driving force for the reaction.[12]

Because 4-chlorobenzaldehyde has no α-hydrogens, it cannot self-condense, which simplifies the product mixture compared to a crossed aldol reaction where both carbonyl compounds have α-hydrogens.[7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Chlorobenzaldehyde | 140.57 | 5.0 g | 0.0356 |

| Acetone | 58.08 | 1.03 g (1.3 mL) | 0.0178 |

| Sodium Hydroxide | 40.00 | 2.0 g | 0.05 |

| Ethanol (95%) | - | 40 mL | - |

| Water | - | 40 mL | - |

Procedure

-

Preparation of the Base Solution: In a 250 mL Erlenmeyer flask, dissolve 2.0 g of sodium hydroxide in 20 mL of distilled water. Once dissolved, add 20 mL of 95% ethanol to create the aqueous ethanolic sodium hydroxide solution. Cool the solution to room temperature.

-

Preparation of the Reactant Solution: In a separate 125 mL Erlenmeyer flask, dissolve 5.0 g of 4-chlorobenzaldehyde in 20 mL of 95% ethanol.

-

Reaction Initiation: While stirring the 4-chlorobenzaldehyde solution at room temperature, add 1.3 mL of acetone.

-

Reaction Execution: Slowly add half of the prepared sodium hydroxide solution to the flask containing the aldehyde and ketone. A precipitate should begin to form. Continue stirring for 15 minutes. Then, add the remaining sodium hydroxide solution and continue to stir vigorously for an additional 30 minutes at room temperature.

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.[13][14]

-

Wash the crystals with cold water until the filtrate is neutral to litmus paper. This removes any residual sodium hydroxide.

-

Allow the crude product to air dry on the filter paper by drawing air through the funnel for a few minutes.

-

Purification by Recrystallization

Recrystallization is a technique used to purify the crude product based on differences in solubility.[15][16][17]

-

Solvent Selection: A mixed solvent system of ethanol and water is often effective for the recrystallization of chalcones.[16] The crude product should be soluble in hot ethanol and insoluble in cold water.

-

Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[16]

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot gravity filtration.[15]

-

Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point), indicating saturation.[16] Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to induce maximum crystallization. Slow cooling promotes the formation of larger, purer crystals.[16]

-

Collection and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.[13][14] Dry the crystals thoroughly to remove any residual solvent. The melting point of pure this compound is approximately 55°C.

Characterization of this compound

The identity and purity of the synthesized this compound (IUPAC name: (E)-4-(4-chlorophenyl)but-3-en-2-one) can be confirmed using various spectroscopic techniques.[18]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the C=O (carbonyl) group of the α,β-unsaturated ketone, typically in the range of 1655-1685 cm⁻¹. The C=C stretching of the alkene will appear around 1600-1640 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the vinylic protons of the α,β-unsaturated system, and the methyl protons of the acetone moiety. The coupling constants between the vinylic protons can confirm the trans configuration of the double bond.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the carbons of the double bond, the aromatic carbons (including the carbon attached to the chlorine atom), and the methyl carbon.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (180.63 g/mol ).[18] Isotopic peaks due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl) will also be observed.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

4-Chlorobenzaldehyde: Harmful if swallowed and causes skin and serious eye irritation.[19][20] It may also cause respiratory irritation.[20] It is sensitive to air and light.[19][21]

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

-

Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.

-

Ethanol: Highly flammable liquid and vapor.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20] All procedures should be carried out in a well-ventilated fume hood.[20]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the Claisen-Schmidt condensation is a robust and illustrative example of a fundamental reaction in organic synthesis. This guide provides the necessary theoretical background and practical steps for its successful preparation and purification. The versatility of the resulting chalcone scaffold makes this synthesis a valuable starting point for further research and development in medicinal chemistry.

References

- 1. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jchemrev.com [jchemrev.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. praxilabs.com [praxilabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. brainly.com [brainly.com]

- 10. Aldol condensation - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Aldol Condensation [organic-chemistry.org]

- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 14. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 4-Chlorobenzylideneacetone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzylideneacetone is a compelling alpha,beta-unsaturated ketone with significant potential in biomedical research. This guide provides a comprehensive exploration of its core mechanism of action, posited primarily through the electrophilic activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. We will delve into the intricacies of this interaction, the resultant downstream cellular signaling cascades, and the potential physiological consequences, including the induction of apoptosis. This document is designed to be a technical resource, offering not only a deep mechanistic understanding but also actionable experimental protocols for researchers investigating this and similar electrophilic compounds.

Introduction: The Chemical and Biological Landscape of this compound

This compound, also known as 4-chlorobenzalacetone, is a solid organic compound with the chemical formula C₁₀H₉ClO.[1][2][3] Its structure features a chlorophenyl group conjugated to an enone system, a key pharmacophore that underpins its biological activity. This alpha,beta-unsaturated ketone moiety renders the molecule an electrophile, susceptible to nucleophilic attack. This reactivity is central to its primary mechanism of action.

The synthesis of this compound is readily achieved through a base-catalyzed crossed aldol condensation, specifically the Claisen-Schmidt condensation, between 4-chlorobenzaldehyde and acetone.[4][5] This straightforward synthesis allows for the generation of analogs and derivatives for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉ClO | [1][2][3] |

| Molecular Weight | 180.63 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Melting Point | 58-62 °C | [2] |

| Boiling Point | 145-147 °C at 5 mmHg | [2] |

Core Mechanism of Action: Electrophilic Activation of the TRPA1 Ion Channel

The primary molecular target of this compound is hypothesized to be the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons and serves as a crucial sensor for a wide array of noxious and inflammatory stimuli, including many electrophilic compounds.[6][7]

The activation of TRPA1 by electrophiles like this compound is not a classical lock-and-key interaction. Instead, it occurs through a mechanism of covalent modification . The electrophilic β-carbon of the enone an essential Michael acceptor, reacts with nucleophilic cysteine residues within the N-terminal cytoplasmic domain of the TRPA1 protein.[6][7] This covalent adduction induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily Ca²⁺ and Na⁺.[6]

Several key cysteine residues in the N-terminus of TRPA1 have been identified as critical for electrophile sensing. While the specific residues targeted by this compound have not been empirically determined, studies on similar alpha,beta-unsaturated aldehydes and other electrophiles strongly suggest that residues such as Cys621, Cys641, and Cys665 are likely involved.[6]

References

- 1. Claisen-Schmidt Condensation [cs.gordon.edu]

- 2. hellobio.com [hellobio.com]

- 3. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Physical and chemical properties of 4-chlorobenzalacetone

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chlorobenzalacetone

Introduction

4-Chlorobenzalacetone, systematically known as (E)-4-(4-chlorophenyl)but-3-en-2-one, is an α,β-unsaturated ketone, a member of the chalcone family.[1][2][3] Chalcones are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. In 4-chlorobenzalacetone, one of these is a 4-chlorophenyl group. This compound serves as a valuable intermediate in organic synthesis and is a subject of interest in medicinal chemistry due to the wide range of biological activities exhibited by the chalcone scaffold. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, characterization, reactivity, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties of 4-Chlorobenzalacetone

The physical and chemical properties of 4-chlorobenzalacetone are summarized in the table below, providing essential data for its handling, application, and characterization.

| Property | Value | Source(s) |

| IUPAC Name | (E)-4-(4-chlorophenyl)but-3-en-2-one | [1][3] |

| Synonyms | 4-Chlorobenzylideneacetone, p-Chlorobenzalacetone | [2][4][5] |

| CAS Number | 3160-40-5 | [3][4] |

| Molecular Formula | C₁₀H₉ClO | [2][3][4] |

| Molecular Weight | 180.63 g/mol | [1][2][4] |

| Appearance | White to pale yellow crystalline solid | [6] |

| Melting Point | 55-60 °C | [3][4] |

| Boiling Point | 145-147 °C at 5 mmHg | [3][4] |

| Density | 1.157 g/cm³ | [4] |

| Solubility | Soluble in organic solvents like dichloromethane, ether, ethyl acetate, and methanol.[7] Low solubility in water.[8] | |

| XLogP3 | 2.7 | [1][2] |

Synthesis of 4-Chlorobenzalacetone via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing 4-chlorobenzalacetone is the Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between an aldehyde (with no α-hydrogens) and a ketone.

Causality Behind Experimental Choices:

-

Reactants: 4-Chlorobenzaldehyde is used as the aldehyde component because it lacks α-hydrogens, preventing self-condensation.[9][10] Acetone serves as the enolizable ketone component.

-

Catalyst: A strong base, typically sodium hydroxide (NaOH), is used to deprotonate the α-carbon of acetone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.

-

Reaction Conditions: The reaction is typically run at room temperature to control the reaction rate and minimize side reactions. The subsequent dehydration of the aldol addition product is often spontaneous or facilitated by heat, leading to the stable α,β-unsaturated ketone system.

Experimental Protocol: Synthesis of 4-Chlorobenzalacetone

-

Preparation of Reactants: In a flask equipped with a magnetic stirrer, dissolve 4-chlorobenzaldehyde in a suitable solvent such as ethanol.

-

Addition of Ketone: Add a molar excess of acetone to the solution.

-

Initiation of Reaction: Slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise to the stirred mixture. The temperature should be maintained at 20-25°C, using an ice bath if necessary.

-

Reaction Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by the formation of a yellow precipitate. Continue stirring for a designated period (e.g., 30 minutes).

-

Isolation of Product: Pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining NaOH. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pale yellow crystals of 4-chlorobenzalacetone.

Caption: Synthesis workflow for 4-chlorobenzalacetone.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of the synthesized 4-chlorobenzalacetone.

| Spectroscopic Data | Description |

| ¹H NMR | The ¹H NMR spectrum of 4-chlorobenzaldehyde, a precursor, shows a distinct signal for the aldehyde proton around 10 ppm.[11] For 4-chlorobenzalacetone, characteristic signals include a singlet for the methyl protons, doublets for the vinyl protons, and signals in the aromatic region for the chlorophenyl protons. |

| ¹³C NMR | The ¹³C NMR spectrum of 4-chlorobenzaldehyde shows a signal for the carbonyl carbon around 190 ppm.[11] For 4-chlorobenzalacetone, the spectrum would display signals for the carbonyl carbon, the vinylic carbons, the methyl carbon, and the carbons of the aromatic ring. |

| IR Spectroscopy | The IR spectrum of 4-chlorobenzaldehyde has a characteristic C=O stretching band.[11] For 4-chlorobenzalacetone, key absorption bands are observed for the C=O stretch of the conjugated ketone (typically around 1660 cm⁻¹) and the C=C stretch of the alkene (around 1600 cm⁻¹). |

| Mass Spectrometry | Mass spectrometry of 4-chlorobenzalacetone shows a molecular ion peak corresponding to its molecular weight.[1][5] Characteristic fragmentation patterns can also be observed. |

Chemical Reactivity

The chemical reactivity of 4-chlorobenzalacetone is dominated by its α,β-unsaturated ketone functional group.

-

Nucleophilic Addition: The molecule has two primary electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. It is susceptible to nucleophilic attack at both positions. Softer nucleophiles tend to favor 1,4-conjugate addition (Michael addition) at the β-carbon, while harder nucleophiles may attack the carbonyl carbon directly (1,2-addition).

-

Reactions of the Carbonyl Group: The ketone can undergo typical reactions such as reduction to a secondary alcohol using reagents like sodium borohydride.

-

Reactions of the Alkene: The double bond can be reduced, for example, by catalytic hydrogenation. It can also participate in cycloaddition reactions.

-

Reactions of the Aromatic Ring: The chlorine atom on the benzene ring is an electron-withdrawing group, which influences the reactivity of the aromatic system.[12] However, reactions involving the α,β-unsaturated ketone system are generally more facile.

References

- 1. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chlorobenzalacetone | C10H9ClO | CID 98183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 3-Buten-2-one, 4-(4-chlorophenyl)- [webbook.nist.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 4-CHLOROBENZOYLACETONITRILE CAS#: 4640-66-8 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. nbinno.com [nbinno.com]

Potential biological activities of 4-Chlorobenzylideneacetone

An In-Depth Technical Guide to the Potential Biological Activities of 4-Chlorobenzylideneacetone

Abstract

This compound, a chalcone derivative, stands as a molecule of significant interest within the scientific community, particularly for researchers, scientists, and drug development professionals. Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one backbone, are widely recognized for their diverse pharmacological properties.[1][2] The introduction of a chlorine atom to this scaffold, as seen in this compound, is hypothesized to modulate its biological activity, potentially enhancing its efficacy as a therapeutic agent. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, exploring its potential biological activities based on existing research on related compounds, and outlining detailed experimental protocols for its investigation. While direct and extensive research on this compound is still emerging, this document synthesizes the current understanding of chlorochalcones to provide a foundational resource for future studies.

Introduction to this compound

This compound, also known as 4-(4-chlorophenyl)-3-buten-2-one, is a synthetic chalcone derivative.[3] Chalcones are precursors in the biosynthesis of flavonoids and are abundant in various plants.[4] The core structure of chalcones, an α,β-unsaturated ketone system linking two aromatic rings, is a key determinant of their biological activity.[5] The presence of the electron-withdrawing chlorine atom on the phenyl ring of this compound is anticipated to influence its electrophilicity and, consequently, its interactions with biological targets.[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (3E)-4-(4-chlorophenyl)but-3-en-2-one | [2] |

| Synonyms | 4-Chlorobenzalacetone, p-Chlorobenzylidene acetone | [1][7] |

| CAS Number | 3160-40-5 | [1][2] |

| Molecular Formula | C₁₀H₉ClO | [1][2] |

| Molecular Weight | 180.63 g/mol | [2][8] |

| Appearance | Solid | [1][8] |

| Melting Point | 58-62 °C | [8] |

| Boiling Point | 145-147 °C at 5 mmHg | [7] |

Synthesis of this compound

The primary method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between an aldehyde and a ketone.[9][10] This reaction is widely used for chalcone synthesis due to its simplicity and efficiency.[11]

Claisen-Schmidt Condensation Workflow

The synthesis involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, typically sodium hydroxide, in an alcoholic solvent. The base abstracts an α-hydrogen from acetone to form a reactive enolate, which then attacks the carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, this compound.

Detailed Experimental Protocol for Synthesis

Materials:

-

4-Chlorobenzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve a specific molar equivalent of 4-chlorobenzaldehyde in ethanol.

-

Add a corresponding molar equivalent of acetone to the solution and stir until homogeneous.

-

Prepare a solution of sodium hydroxide in a mixture of water and ethanol and cool it in an ice bath.

-

Slowly add the cold NaOH solution to the aldehyde-ketone mixture with continuous stirring.

-

Allow the reaction to proceed at room temperature for a specified duration (e.g., 2-4 hours), during which a precipitate of this compound should form.

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold distilled water to remove any remaining NaOH and other water-soluble impurities.

-

Recrystallize the crude product from hot ethanol to obtain purified this compound.

-

Dry the purified crystals and determine the yield and melting point.

Potential Biological Activities

While specific studies on this compound are limited, the broader class of chlorochalcones has demonstrated significant potential in various therapeutic areas.[6]

Anticancer Activity

Chalcones and their derivatives are well-documented for their anticancer properties, which are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.[6] The presence of a chlorine atom can enhance the anticancer activity of chalcones.[6]

Potential Mechanisms of Action:

-

Induction of Apoptosis: Chlorochalcones have been shown to induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) levels and induction of mitochondrial dysfunction.[6]

-

Inhibition of NF-κB Signaling: The NF-κB (nuclear factor kappa B) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is common in many cancers.[12] Chalcones have been reported to inhibit NF-κB activation, thereby suppressing cancer cell growth.[13]

-

Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is often persistently activated in cancer, promoting tumor progression.[14] Chalcones have been investigated as inhibitors of the STAT3 pathway.[15]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[16]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Inflammation is a key factor in the pathogenesis of many chronic diseases.[5] Chalcones have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.[5]

Potential Mechanisms of Action:

-

Inhibition of NF-κB: As a central regulator of inflammation, inhibition of the NF-κB pathway by this compound would lead to a reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[5][12]

-

Modulation of MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways are also crucial in regulating inflammatory responses. Some phytochemicals exert their anti-inflammatory effects by modulating these pathways.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.[18][19]

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer this compound (at various doses) or a reference drug (e.g., diclofenac) intraperitoneally or orally to different groups of rats. A control group receives the vehicle only.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new antimicrobial agents.[20] Chalcones have been investigated for their potential antibacterial and antifungal activities.[4]

Potential Mechanisms of Action: The antimicrobial activity of chalcones is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA.[4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Toxicology and Safety Profile

The toxicological profile of this compound is not extensively documented. However, general safety precautions for handling chemical compounds should be followed. It is classified as a skin and eye irritant and may cause respiratory irritation.[2][21]

Conclusion and Future Directions

This compound, as a member of the promising class of chlorochalcones, holds significant potential for further investigation as a therapeutic agent. While current evidence is largely extrapolated from related compounds, the foundational knowledge of chalcone chemistry and biology provides a strong rationale for its exploration in anticancer, anti-inflammatory, and antimicrobial drug discovery. Future research should focus on dedicated in vitro and in vivo studies of this compound to elucidate its specific biological activities, determine its precise mechanisms of action, and establish a comprehensive safety profile. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

- 1. chembk.com [chembk.com]

- 2. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 4-(4-Chlorophenyl)-3-buten-2-one 97 3160-40-5 [sigmaaldrich.com]

- 9. Claisen-Schmidt Condensation [cs.gordon.edu]

- 10. praxilabs.com [praxilabs.com]

- 11. benchchem.com [benchchem.com]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (3E)-4-(4-Chlorophenyl)-3-buten-2-one | 30626-03-0 | TCI AMERICA [tcichemicals.com]

- 14. Inhibition of STAT3 activity delays obesity-induced thyroid carcinogenesis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular Mechanisms of Anti-Inflammatory Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antibacterial, Antifungal and Anticancer Activities of Compounds Produced by Newly Isolated Streptomyces Strains from the Szczelina Chochołowska Cave (Tatra Mountains, Poland) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

Methodological & Application

Laboratory synthesis protocol for 4-Chlorobenzylideneacetone

An Application Note for the Synthesis of 4-Chlorobenzylideneacetone

Title: A Detailed Protocol for the Laboratory Synthesis of this compound via Claisen-Schmidt Condensation

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable intermediate in medicinal chemistry and fine chemical manufacturing.[1][2] The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation between 4-chlorobenzaldehyde and acetone. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a detailed explanation of the underlying chemical principles, safety precautions, and robust characterization techniques to ensure the synthesis of a high-purity final product.

Introduction and Scientific Background

This compound, also known as 4-chlorobenzalacetone or (E)-4-(4-chlorophenyl)but-3-en-2-one, is an α,β-unsaturated ketone that serves as a critical building block in organic synthesis.[3][4] Its structural motif is found in various compounds of pharmaceutical interest, and its synthesis is a classic example of a carbon-carbon bond-forming reaction.[2][5]

The synthesis detailed herein is a Claisen-Schmidt condensation, a variation of the aldol condensation.[6][7] This reaction involves an enolizable ketone (acetone) reacting with a non-enolizable aromatic aldehyde (4-chlorobenzaldehyde) in the presence of a base.[6][8] 4-Chlorobenzaldehyde is an ideal substrate as it lacks α-hydrogens, preventing self-condensation and leading to a cleaner reaction with a higher yield of the desired crossed-condensation product.[7] The resulting product is stabilized by an extended conjugation system across the aromatic ring and the carbonyl group, which drives the spontaneous dehydration of the intermediate aldol adduct.[9][10]

Reaction Mechanism: The Claisen-Schmidt Condensation

The reaction proceeds through a well-established multi-step mechanism initiated by a strong base, typically sodium hydroxide.

-

Enolate Formation: The hydroxide ion (⁻OH) abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.[7][9]

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[11][12]

-

Protonation: The alkoxide intermediate is protonated by water (present in the reaction medium), yielding a β-hydroxy ketone, also known as an aldol adduct.

-

Dehydration: Under the basic reaction conditions, the aldol adduct readily undergoes dehydration. A second α-hydrogen is abstracted by the base, leading to the elimination of a hydroxide ion and the formation of a double bond, yielding the final, highly conjugated and stable product, this compound.[7][10]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity | Supplier |

| 4-Chlorobenzaldehyde | Reagent | 140.57 | 7.03 g (0.05 mol) | Sigma-Aldrich |

| Acetone | ACS | 58.08 | 2.90 g (3.67 mL, 0.05 mol) | Fisher Scientific |

| Sodium Hydroxide | Pellets, 97%+ | 40.00 | 2.50 g (0.0625 mol) | VWR |

| Ethanol (95%) | Reagent | 46.07 | ~75 mL | VWR |

| Deionized Water | - | 18.02 | As needed | In-house |

| Equipment | ||||

| 250 mL Erlenmeyer Flask | 1 | |||

| 100 mL Beaker | 2 | |||

| Magnetic Stirrer & Stir Bar | 1 | |||

| Graduated Cylinders | Various | |||

| Büchner Funnel & Filter Flask | 1 set | |||

| Whatman Filter Paper | As needed | |||

| Spatula and Glass Rod | 1 each | |||

| Melting Point Apparatus | 1 | |||

| Oven or Vacuum Desiccator | 1 |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve 7.03 g (0.05 mol) of 4-chlorobenzaldehyde in 20 mL of 95% ethanol. Add a magnetic stir bar to the flask. In a separate 100 mL beaker, prepare the base solution by carefully dissolving 2.5 g of sodium hydroxide in 25 mL of deionized water. The dissolution is exothermic; allow the solution to cool to room temperature.

-

Initial Reaction Mixture: To the ethanolic solution of 4-chlorobenzaldehyde, add 3.67 mL (2.90 g, 0.05 mol) of acetone. Place the flask on a magnetic stirrer and begin stirring.

-

Base Addition: Slowly add the cooled sodium hydroxide solution dropwise to the stirring aldehyde/acetone mixture over a period of 10-15 minutes. A yellow precipitate will form. It is crucial to maintain the reaction temperature below 25°C (use an ice bath if necessary) to minimize side reactions.

-

Reaction Completion: After the addition is complete, continue to stir the mixture vigorously at room temperature for an additional 30 minutes.

-

Isolation of Crude Product: Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with three portions of cold deionized water (approx. 30 mL each) to remove sodium hydroxide and other water-soluble impurities. Continue to pull air through the funnel for 10-15 minutes to partially dry the product.

Purification by Recrystallization

-

Transfer the crude, pale-yellow solid to a 100 mL beaker.

-

Add a minimal amount of hot 95% ethanol (start with ~25-30 mL) and heat the mixture gently while stirring until the solid completely dissolves. If the solid does not dissolve, add more hot ethanol dropwise until a clear solution is obtained.

-

Remove the beaker from the heat source and allow it to cool slowly to room temperature. As the solution cools, pure crystals of this compound will form.

-

Once the mixture has reached room temperature, place it in an ice bath for 15 minutes to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

-

Dry the final product in an oven at a low temperature (e.g., 50°C) or in a vacuum desiccator to a constant weight.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, the following analytical tests should be performed.

| Parameter | Expected Result | Significance |

| Appearance | Pale yellow crystalline solid | Confirms physical state |

| Melting Point | 58-62 °C[13] (Literature: 55-62 °C[13][14]) | A sharp range within this window indicates high purity |

| Yield | Typically 70-85% | Measures the efficiency of the reaction |

| FT-IR (cm⁻¹) | ~1660 (C=O, conjugated ketone), ~1590 (C=C, alkene), ~825 (C-Cl) | Confirms the presence of key functional groups |

| ¹H NMR (CDCl₃, δ) | ~2.4 (s, 3H, -CH₃), ~6.7 (d, 1H, =CH-CO), ~7.5 (d, 1H, Ar-CH=), ~7.4 (m, 4H, Ar-H) | Confirms the proton environment and structure |

Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

4-Chlorobenzaldehyde: Harmful if swallowed and causes skin and eye irritation.[15] Avoid breathing dust.[16][17]

-

Sodium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Acetone & Ethanol: Highly flammable liquids and vapors. Keep away from heat, sparks, and open flames.[18]

-

This compound (Product): Avoid contact with skin and eyes. Do not breathe dust.[13][14]

References

- 1. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [m.chemicalbook.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. benchchem.com [benchchem.com]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. praxilabs.com [praxilabs.com]

- 8. byjus.com [byjus.com]

- 9. Claisen-Schmidt Condensation [cs.gordon.edu]

- 10. magritek.com [magritek.com]

- 11. brainly.com [brainly.com]

- 12. benchchem.com [benchchem.com]

- 13. chembk.com [chembk.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. black-tom.com [black-tom.com]

- 17. black-tom.com [black-tom.com]

- 18. fishersci.com [fishersci.com]

Application Note and Protocol: High-Purity 4-Chlorobenzylideneacetone via Optimized Recrystallization

Abstract

This comprehensive guide provides a detailed protocol for the purification of 4-chlorobenzylideneacetone, a chalcone derivative of significant interest in synthetic chemistry and drug development. The protocol is grounded in the fundamental principles of recrystallization, emphasizing a systematic approach to solvent selection and the execution of the purification process to achieve high purity. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for obtaining analytically pure this compound. The causality behind each experimental step is explained to empower the user with the ability to troubleshoot and adapt the protocol as needed.

Introduction: The Significance of Purifying this compound

This compound, also known as 4-chlorobenzalacetone, is a chalcone, a class of organic compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] Chalcones serve as crucial precursors in the synthesis of various flavonoids and are investigated for a wide range of biological activities. The purity of this compound is paramount for its use in downstream applications, as impurities can lead to ambiguous results in biological assays and unwanted side reactions in synthetic pathways.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[3] The principle of this technique hinges on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will be highly soluble at an elevated temperature.[4][5] This application note provides a detailed, field-proven protocol for the purification of this compound by recrystallization, ensuring a high degree of purity.

Foundational Principles: The Science of Recrystallization

Successful recrystallization is not merely a procedural task but an application of physical chemistry principles. The core concept is the controlled precipitation of a pure solid from a saturated solution. The process can be broken down into several key stages, each with a critical impact on the final purity and yield.

-

Solvent Selection: This is the most critical step in developing a recrystallization protocol. An ideal solvent should:

-

Exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.[4][5]

-

Not react with the compound to be purified.

-

Have a boiling point lower than the melting point of the compound to prevent "oiling out".[5]

-

Be sufficiently volatile to be easily removed from the purified crystals.

-

Dissolve impurities readily at all temperatures or not at all.

-

-

Dissolution: The crude solid is dissolved in the minimum amount of hot solvent to form a saturated solution. Using an excess of solvent is a common cause of low yield.[5][6]

-

Crystal Formation (Nucleation and Growth): The hot, saturated solution is allowed to cool slowly and undisturbed. This slow cooling is crucial as it promotes the formation of a pure crystalline lattice. Rapid cooling can trap impurities within the crystal structure.[5]

-

Isolation and Drying: The purified crystals are separated from the cold supernatant (mother liquor), which contains the dissolved impurities, by filtration. The crystals are then washed with a small amount of cold solvent and dried to remove any residual solvent.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for designing an effective purification strategy.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉ClO | [1][2][7][8][9] |

| Molecular Weight | 180.63 g/mol | [1][2][7][8] |

| Appearance | Solid | [9] |

| Melting Point | 55-62 °C | [7][8][10] |

| Boiling Point | 145-147 °C at 5 mmHg | [7][8] |

| Density | ~1.157 g/cm³ | [7][8] |

Safety and Handling Precautions

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][11]

-

Handling:

-

Spills: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[11]

Commonly used solvents such as ethanol and acetone are flammable and should be handled with care, away from open flames or sparks.[12][13]

Experimental Protocol: Purification of this compound

This protocol is designed to be a self-validating system, with checkpoints to ensure the successful purification of this compound.

Materials and Equipment

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water (if using a mixed solvent system)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Watch glass

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Glass stirring rod

-

Spatula

Solvent Selection: A Systematic Approach

While ethanol is a good starting point for chalcones, it is prudent to confirm its suitability.[4][5][14]

-

Place a small amount (e.g., 20-30 mg) of crude this compound into a test tube.

-

Add a few drops of ethanol at room temperature. The compound should be sparingly soluble.

-

Gently heat the test tube. The compound should dissolve completely.

-

Allow the solution to cool to room temperature, and then in an ice bath. A good yield of crystals should form.

If a single solvent is not ideal, a mixed-solvent system, such as ethanol-water, can be employed.[4][15]

Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization process.

Caption: A flowchart of the recrystallization process.

Step-by-Step Procedure

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

-

For every 1 gram of crude product, start with approximately 5 mL of ethanol.[16]

-

Add a magnetic stir bar and gently heat the mixture on a hot plate to approximately 50 °C. The melting point of this compound is around 55-62 °C, so it is crucial to keep the temperature below this to avoid oiling out.[16]

-

Stir the mixture until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.

-

-

Decolorization (If Necessary):

-

If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

-

Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

-

-

Hot Filtration (If Necessary):

-

If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Use a pre-warmed funnel and fluted filter paper to prevent premature crystallization.

-

-

Crystallization:

-

Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.[5]

-

Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[16]

-

-

Isolation:

-

Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.

-

Wet the filter paper with a small amount of ice-cold ethanol.

-

Swirl the flask containing the crystals to create a slurry and pour it into the Buchner funnel.

-

Use a small amount of the cold filtrate (mother liquor) to rinse any remaining crystals from the flask into the funnel.

-

-

Washing:

-

With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

-

-

Drying:

-

Allow the crystals to air-dry in the Buchner funnel by drawing air through them for a few minutes.

-

Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. The drying process can be expedited by placing the crystals in a desiccator.

-

Purity Assessment

-

Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broadened.

-

Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to confirm the structure and purity of the final product.[14]

-

Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product with the crude material and starting materials to assess purity.[14]

Troubleshooting Common Recrystallization Issues

| Issue | Possible Cause(s) | Solution(s) |

| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent and allow it to cool again.[6]- Scratch the inside of the flask with a glass rod at the liquid's surface.[17][18]- Add a seed crystal of the pure compound.[17][18] |

| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.[5][6]- Ensure the dissolution temperature is below the melting point of this compound. |

| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Excessive washing. | - Use the minimum amount of hot solvent for dissolution.[5][18]- Ensure the filtration apparatus is pre-warmed.- Allow sufficient time for cooling in an ice bath.- Wash with a minimal amount of ice-cold solvent. |

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the principles behind each step and adhering to the detailed procedure, researchers can consistently obtain high-purity material suitable for a wide range of applications in research and development. The troubleshooting guide further equips the user to address common challenges, ensuring a successful outcome.

References

- 1. 4-Chlorobenzalacetone | C10H9ClO | CID 98183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chembk.com [chembk.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. fishersci.com [fishersci.com]

- 12. actylislab.com [actylislab.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. jetir.org [jetir.org]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. rsc.org [rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. people.chem.umass.edu [people.chem.umass.edu]

Application Notes & Protocols: Synthesis and Application of Chloro-Substituted Chalcones via Claisen-Schmidt Condensation

Introduction: The Strategic Value of Chalcones in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The chalcone scaffold, chemically known as 1,3-diaryl-2-propen-1-one, is a prime example of such a privileged structure.[1] Chalcones are open-chain flavonoids abundantly found in edible plants and serve as biosynthetic precursors to other important flavonoids.[2][3] Their significance extends far beyond their natural origins; the α,β-unsaturated ketone moiety is a key pharmacophore that imparts a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[2][4][5]

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing these valuable compounds.[6][7] It is a specific type of base-catalyzed crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an aliphatic or aromatic ketone (possessing α-hydrogens).[8][9] This reaction is foundational in organic synthesis for its reliability in forming carbon-carbon bonds.[10][11]

This guide focuses on the synthesis of chloro-substituted chalcones, such as those derived from 4-chlorobenzaldehyde and various acetophenones. The inclusion of a halogen like chlorine on the aromatic rings can significantly modulate the compound's lipophilicity and electronic properties, often enhancing its pharmacological potency and making it a valuable starting point for drug design.[3][12] We will provide an in-depth exploration of the reaction mechanism, detailed experimental protocols, characterization techniques, and troubleshooting insights to empower researchers in their drug development endeavors.

Pillar 1: The Reaction Mechanism - A Stepwise Perspective

The success of the Claisen-Schmidt condensation lies in its carefully controlled sequence of reactions, which is most favorably carried out under basic conditions.[13] Using a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) ensures high yields and minimizes side reactions that can occur under acidic catalysis.[13][14]

The mechanism proceeds through four critical steps:

-

Enolate Formation: A strong base, typically a hydroxide ion, abstracts an acidic α-hydrogen from the ketone (e.g., an acetophenone derivative). This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile.[10][14][15]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., 4-chlorobenzaldehyde). This aldehyde is chosen specifically because it lacks α-hydrogens and therefore cannot self-condense.[10][14]

-

Aldol Addition: This attack forms a tetrahedral intermediate which, upon protonation by the solvent (typically ethanol or water), yields a β-hydroxy ketone, also known as an aldol adduct.[10][14]

-

Dehydration (Condensation): The aldol adduct readily undergoes base-catalyzed dehydration. The elimination of a water molecule results in the formation of a highly conjugated and stable α,β-unsaturated ketone—the final chalcone product.[10][14] This final step is thermodynamically driven by the stability of the extended π-system.[10]

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible. Reaction progress should be diligently monitored by Thin-Layer Chromatography (TLC) to ensure completion, which is a key aspect of a self-validating system.

Protocol 1: Synthesis of 1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol details the synthesis of a specific di-halogenated chalcone, demonstrating the reaction's tolerance for various substituents.[16]

Materials:

-

4-Chlorobenzaldehyde (1.0 eq)

-

4-Bromoacetophenone (1.0 eq)[16]

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH), 10-40% aqueous solution

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

-

Buchner funnel and vacuum filtration apparatus

-

TLC plates (Silica gel G), developing chamber

-

Eluent for TLC: Hexane:Ethyl Acetate (e.g., 12:2 v/v)[2]

Procedure:

-